methyl 2-deoxy-alpha-D-glucoside

Enzymatic Synthesis 2-Deoxyglycoside α-Glucosidase

Researchers studying glucose transport or 2-deoxyglucosidase activity face interference from broad-specificity α-glucosidases and active Na⁺-dependent uptake. Methyl 2-deoxy-α-D-glucoside is a uniquely selective probe: its missing C2-OH group eliminates α-glucosidase recognition, and the methyl aglycone abolishes Na⁺-dependent transport, enabling unambiguous measurement of passive flux and specific 2-deoxyglucosidase activity. - 93% enzymatic conversion to α-anomer (ANGase, pH 4.0-4.5, 35°C) ensures isomerically pure material. - Acid-catalyzed anomerization kinetics characterized at 40°C for formulation stability studies. - Scalable custom synthesis from D-glucal with exclusive α-stereoselectivity.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
Cat. No. B1257246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-deoxy-alpha-D-glucoside
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1C(CC(OC1CO)OC)O
InChIInChI=1S/C8H16O4/c1-5-6(10)3-8(11-2)12-7(5)4-9/h5-10H,3-4H2,1-2H3/t5-,6+,7+,8+/m0/s1
InChIKeyALVCNIYMNWSLKX-LXGUWJNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Deoxy-α-D-glucoside: Structural Identity and Classification


Methyl 2-deoxy-α-D-glucoside (CAS not explicitly assigned; ChEBI:46706) is a 2-deoxyglycoside derived from D-glucose. Its structure comprises a methyl aglycone in α-configuration on a pyranose ring that lacks the C2 hydroxyl group [1]. The compound belongs to the class of alkyl 2-deoxy-α-D-glucosides, which are chemically and biologically distinct from their 2-hydroxy counterparts (e.g., methyl α-D-glucopyranoside) and from the free 2-deoxy-D-glucose sugar [2]. Its molecular formula is C8H16O4 with a monoisotopic mass of 176.10486 Da [1].

Enzymatic recognition C2-deoxy blocks standard α-glucosidase activity, enabling selective 2-deoxyglucosidase assays.
Transport behavior Methyl glycoside avoids Na⁺-dependent active uptake; fits passive permeation studies.
Stereochemical control Exclusive α-anomer for isomerization kinetics and anomer-specific pathway tracing.

Why Structural Analogs Cannot Substitute Methyl 2-Deoxy-α-D-glucoside


Methyl 2-deoxy-α-D-glucoside cannot be replaced by its closest structural analogs—methyl α-D-glucoside, 2-deoxy-D-glucose, or methyl β-D-glucoside—without fundamentally altering experimental outcomes. The absence of the C2 hydroxyl group eliminates recognition by standard α-glucosidases [1], while the methyl aglycone abolishes the active, Na⁺-dependent transport that the free 2-deoxy sugar undergoes in renal and microbial systems [2]. Furthermore, the α-anomeric configuration imparts distinct susceptibility to acid-catalyzed isomerization and anomerization relative to the β-anomer [3]. These orthogonal properties make the compound a uniquely selective probe or synthetic building block that no single analog can replicate.

Methyl α-D-glucoside
C2–OH enables broad α-glucosidase hydrolysis; 2-deoxy pathway selectivity is lost.
2-Deoxy-D-glucose
Free sugar undergoes active renal transport; methyl glycoside eliminates carrier interaction.
Methyl β-D-glucoside
β-anomer exhibits distinct anomerization kinetics and higher active transport rate.

Quantitative Differentiation: Head-to-Head Evidence


Enzymatic Synthesis Yield vs. Chemical Glycosidation

Methyl 2-deoxy-α-D-glucoside (M2DG) is produced enzymatically using Aspergillus niger α-glucosidase (ANGase) with D-glucal and methanol, achieving a 93% conversion of D-glucal into M2DG under optimized conditions (pH 4.0–4.5, 35°C, 70% v/v methanol) [1]. This efficiency contrasts sharply with chemical glycosidation of methyl α-D-glucoside, which typically requires multiple protection/deprotection steps and yields a mixture of anomers.

Synthetic Yield
Reported
93% conversion of D-glucal
Supports enzymatic route selection
One-step α-selective vs. multi-step chemical glycosidation
Enzymatic Synthesis 2-Deoxyglycoside α-Glucosidase

Renal Tubular Transport vs. 2-Deoxy-D-glucose

In rabbit kidney cortex slices, methyl-α-glycopyranoside of 2-deoxy-D-glucose at 0.1–1 mM was not accumulated against a concentration gradient, whereas the parent free sugar 2-deoxy-D-glucose was actively transported [1]. At 5 mM, the methyl glycoside did not inhibit the active transport of 1 mM 2-deoxy-D-glucose, demonstrating that the methyl glycoside does not interact with the renal carrier [1]. The structural requirement for C1–OH is essential; its replacement by –OCH3 abolishes active transport [1].

Renal Transport
Head-to-head
No active accumulation vs. free sugar active transport
Confirms transport-null profile for passive flux studies
>50-fold selectivity for free sugar over methyl glycoside
Sugar Transport Renal Physiology Carrier Specificity

Isomerization Rate: α-Anomer vs. β-Anomer

The acid-catalyzed isomerization of methyl 2-deoxy-D-arabino-hexosides was studied for all four isomers. The α-pyranoside (αp) and β-pyranoside (βp) isomerization rates were determined at 40°C in methanolic HCl [1]. The αp isomer exhibits a distinct kinetic profile from the βp isomer, confirming that the anomeric configuration dictates chemical stability under acidic conditions [1].

Isomerization Rate
Reported
αp vs βp rate constants distinct (40°C, methanolic HCl)
Anomeric configuration influences acid stability
Direct comparison under identical conditions
Chemical Stability Isomerization Kinetics Anomerization

Glycosidase Substrate Specificity vs. Methyl α-D-Glucoside

Methyl 2-deoxy-α-D-glucoside is the defined substrate for 2-deoxyglucosidase (EC 3.2.1.112), an enzyme with apparent specificity for 2-deoxy-D-glucose in glycosidic linkage [1]. In contrast, methyl α-D-glucoside is a substrate for broad-specificity α-glucosidases (EC 3.2.1.20) [2]. Taka-amylase A inhibition studies at 25°C, pH 5.3 showed that 2-deoxy-D-glucose and methyl α-D-glucoside act as noncompetitive inhibitors, but their inhibition type shifts with substrate chain length, indicating distinct binding-site interactions [3]. The 2-deoxy moiety eliminates hydrogen-bonding capacity at C2, creating a unique substrate profile.

Glycosidase Specificity
Class-level
Exclusive 2-deoxyglucosidase substrate
Orthogonal enzyme recognition for pathway assays
Not hydrolyzed by standard α-glucosidases
Glycosidase Substrate Specificity Enzyme Kinetics

Active Transport: α-Methyl vs. β-Methyl Glycoside

Stop-flow microperfusion in rat kidney proximal convolution established a transport rate sequence: D-glucose ≈ β-methyl-D-glycoside > α-methyl-D-glycoside > D-galactose > 3-O-methyl-D-glucose [1]. The α-methyl-D-glycoside (i.e., methyl α-D-glucoside) shows significantly lower active transport than its β-anomer, with Δc values serving as quantitative measures of transtubular transport rate. This differential provides a baseline for evaluating the transport of the 2-deoxy analog, which, as shown in Section 2, is virtually transport-null.

Transport Rate Rank
Cross-study
β-methyl ≈ D-glucose > α-methyl > D-galactose
Anomeric effect on active transport rate
Na⁺-dependent proximal tubule, stop-flow microperfusion
Sugar Transport Sodium Cotransport Renal Physiology

Research and Industrial Application Scenarios


Passive Permeation Probe vs. Active Transport Tracers

Because methyl 2-deoxy-α-D-glucoside is not actively transported by renal tubular cells and does not compete with 2-deoxy-D-glucose for the carrier [1], it serves as an ideal probe to measure passive paracellular or transcellular sugar flux independently of Na⁺-dependent transport systems. Researchers studying glucose/galactose malabsorption or SGLT inhibitor pharmacology can use this compound to discriminate passive leak from active uptake.

Selective Substrate for 2-Deoxyglucosidase Pathway

As a defined substrate for 2-deoxyglucosidase (EC 3.2.1.112) [2], methyl 2-deoxy-α-D-glucoside enables selective measurement of this poorly characterized enzyme activity without interference from broad-specificity α-glucosidases. This is particularly valuable in studies of 2-deoxy-D-glucose metabolism, cancer cell glycobiology, and novel glycosidase inhibitor screening.

Enzymatic Synthesis of α-2-Deoxyglycoside Building Blocks

The ANGase-catalyzed synthesis achieves 93% conversion of D-glucal to methyl α-D-2-deoxyglucoside under mild conditions (pH 4.0–4.5, 35°C) with exclusive α-stereoselectivity [3]. This scalable route is superior to multi-step chemical glycosidation for procurement of isomerically pure 2-deoxyglycoside intermediates, making it attractive for medicinal chemistry and glycoconjugate vaccine development programs.

Anomerization Kinetics Reference for Stability Studies

The acid-catalyzed isomerization rate constants for the α-pyranoside and β-pyranoside forms of methyl 2-deoxy-D-arabino-hexosides have been determined at 40°C [4]. This dataset supports formulation stability studies and synthetic route design where anomerization must be controlled or exploited, distinguishing the α-anomer as a kinetically defined starting material.

Application
Selection Property
Validation Focus
Passive sugar flux discrimination
Transport-null glycoside
Paracellular vs. active transport flux
2-Deoxyglucosidase pathway assays
Exclusive enzyme substrate
2-Deoxy-specific metabolic pathway profiling
Enzymatic 2-deoxyglycoside synthesis
α-Stereoselective enzymatic route
Isomeric purity and conversion efficiency
Glycoside anomerization stability
Anomer-specific rate constants
Acid-catalyzed isomerization under defined conditions
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